2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Overview
Description
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a molecular formula of C24H32N2O2 This compound is characterized by its unique structure, which includes a cyclopentyl group, a morpholinyl ethyl side chain, and a pyrido[4,3-b][1,6]naphthyridine core
Preparation Methods
The synthesis of 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps, typically starting with the preparation of the pyrido[4,3-b][1,6]naphthyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyclopentyl group and the morpholinyl ethyl side chain are then introduced through subsequent substitution reactions under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins and signaling molecules .
Comparison with Similar Compounds
When compared to similar compounds, 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione stands out due to its unique structural features and potential applications. Similar compounds include:
- 2-cyclopentyl-8-[2-(piperidin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- 2-cyclopentyl-8-[2-(pyrrolidin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
These compounds share a similar core structure but differ in the nature of the side chains, which can influence their chemical properties and biological activities .
Properties
IUPAC Name |
2-cyclopentyl-8-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-21-17-15-18-20(6-8-26(22(18)28)16-3-1-2-4-16)23-19(17)5-7-25(21)10-9-24-11-13-29-14-12-24/h5-8,15-16H,1-4,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFFELHYMSULBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCN5CCOCC5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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